5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
Preparation Methods
The synthesis of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of a fluoroethylating agent under controlled temperature and pressure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one include:
5-Amino-3-bromo-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one: This compound lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
5-Amino-3-bromo-1-(2-fluoroethyl)-4-methylpyridin-2-one: This compound differs in the saturation of the pyridine ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H10BrFN2O |
---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(2-fluoroethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H10BrFN2O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,2-3,11H2,1H3 |
InChI Key |
QMQILFHIQMKGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1N)CCF)Br |
Origin of Product |
United States |
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